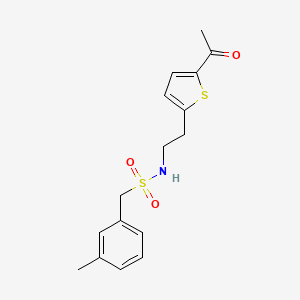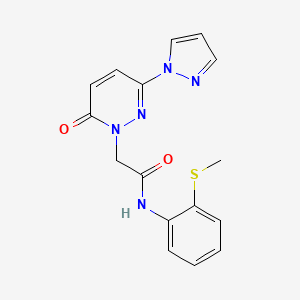
5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a bromoethyl group and a tert-butyl group attached to the tetrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole typically involves the reaction of 2-tert-butyl-2H-1,2,3,4-tetrazole with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of efficient purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides or other oxygen-containing compounds.
科学的研究の応用
5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole involves its interaction with molecular targets and pathways within biological systems. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, or enzymes. This can lead to the inhibition of specific biological processes or the induction of cellular responses.
類似化合物との比較
Similar Compounds
- 5-(2-chloroethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole
- 5-(2-iodoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole
- 5-(2-fluoroethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole
Uniqueness
5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromo derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
5-(2-bromoethyl)-2-tert-butyltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrN4/c1-7(2,3)12-10-6(4-5-8)9-11-12/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVQASIRJPOEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(piperidin-4-yl)amino]propan-1-ol](/img/structure/B2398597.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2398599.png)

![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)
![N-(2,5-diaza-2-(2-(2-methoxyphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2398604.png)




![3-methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2H-indazole-6-carboxamide](/img/structure/B2398613.png)
![(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2398615.png)

